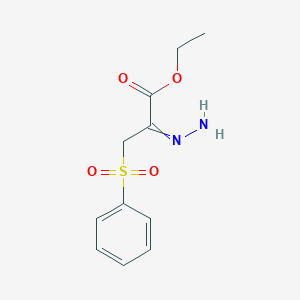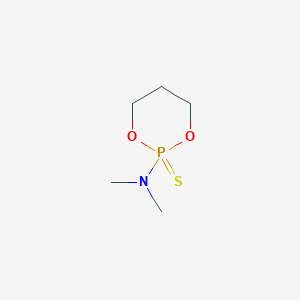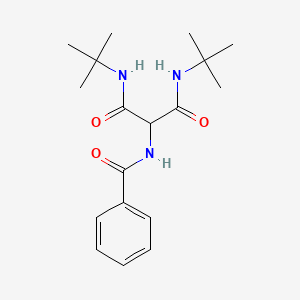
1-Bromo-5-methyl-1-phenylhexa-1,5-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5-methyl-1-phenylhexa-1,5-dien-3-one is an organic compound characterized by the presence of a bromine atom, a methyl group, and a phenyl group attached to a hexa-1,5-dien-3-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-methyl-1-phenylhexa-1,5-dien-3-one typically involves the reaction of 1-bromo-2-methyl-2-propene with indium metal and sodium iodide in dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the complex is completely formed, followed by the addition of a bromoaldehyde in DMF. The reaction is monitored by thin-layer chromatography (TLC) and quenched with a few drops of 1N hydrochloric acid solution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-5-methyl-1-phenylhexa-1,5-dien-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone is commonly used for nucleophilic substitution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of 1-iodo-5-methyl-1-phenylhexa-1,5-dien-3-one.
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 1-bromo-5-methyl-1-phenylhexa-1,5-dien-3-ol.
Aplicaciones Científicas De Investigación
1-Bromo-5-methyl-1-phenylhexa-1,5-dien-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-5-methyl-1-phenylhexa-1,5-dien-3-one involves its interaction with molecular targets through its reactive bromine atom and conjugated diene system. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-5-methyl-1-phenylhexa-1,5-dien-3-ol
- 5-Methyl-1-phenylhexa-1,3,4-triene
- 1-Bromo-5-phenylhexa-1,5-dien-3-one
Uniqueness
1-Bromo-5-methyl-1-phenylhexa-1,5-dien-3-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a conjugated diene system.
Propiedades
Número CAS |
63616-34-2 |
|---|---|
Fórmula molecular |
C13H13BrO |
Peso molecular |
265.14 g/mol |
Nombre IUPAC |
1-bromo-5-methyl-1-phenylhexa-1,5-dien-3-one |
InChI |
InChI=1S/C13H13BrO/c1-10(2)8-12(15)9-13(14)11-6-4-3-5-7-11/h3-7,9H,1,8H2,2H3 |
Clave InChI |
AONLOHLGJJGFMF-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC(=O)C=C(C1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




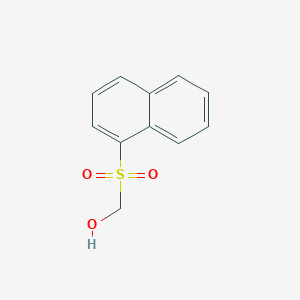
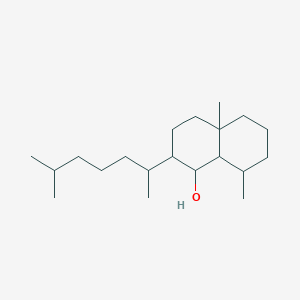
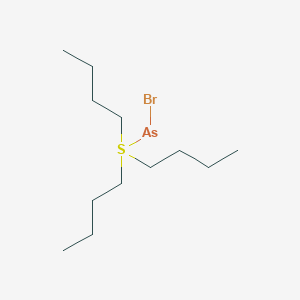

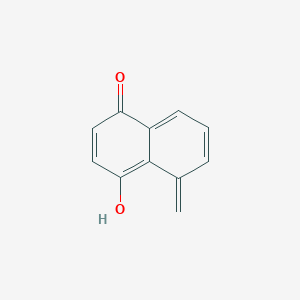

![8-Bromo-1,8-dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-one](/img/structure/B14505060.png)

